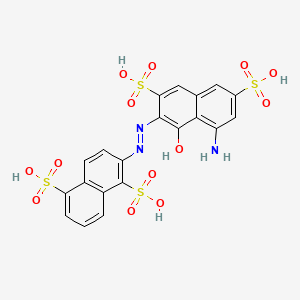
2-((8-Amino-1-hydroxy-3,6-disulpho-2-naphthyl)azo)naphthalene-1,5-disulphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((8-Amino-1-hydroxy-3,6-disulpho-2-naphthyl)azo)naphthalene-1,5-disulphonic acid is a complex organic compound with significant applications in various fields. This compound is characterized by its azo group (-N=N-) linking two naphthalene rings, each substituted with amino, hydroxy, and disulphonic acid groups. It is commonly used in the synthesis of dyes and pigments due to its vibrant color properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((8-Amino-1-hydroxy-3,6-disulpho-2-naphthyl)azo)naphthalene-1,5-disulphonic acid typically involves diazotization and coupling reactions. The process begins with the diazotization of 8-amino-1-hydroxy-3,6-disulphonic acid under acidic conditions to form the diazonium salt. This intermediate is then coupled with naphthalene-1,5-disulphonic acid in an alkaline medium to yield the final azo compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and reagent concentrations, to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2-((8-Amino-1-hydroxy-3,6-disulpho-2-naphthyl)azo)naphthalene-1,5-disulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction of the azo group leads to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite and zinc dust in acidic medium are typical reducing agents.
Substitution: Sulfuric acid and nitric acid are often used for nitration and sulfonation reactions.
Major Products Formed
Oxidation: Quinonoid derivatives.
Reduction: Amino derivatives.
Substitution: Nitro and sulfonic acid derivatives.
Aplicaciones Científicas De Investigación
2-((8-Amino-1-hydroxy-3,6-disulpho-2-naphthyl)azo)naphthalene-1,5-disulphonic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex dyes and pigments.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of colorants for textiles, plastics, and inks.
Mecanismo De Acción
The compound exerts its effects primarily through its azo group, which can undergo reversible redox reactions. This property is exploited in dyeing processes, where the compound binds to substrates through ionic and covalent interactions. The molecular targets include various functional groups on the substrate, leading to strong and stable coloration .
Comparación Con Compuestos Similares
Similar Compounds
1-Amino-8-hydroxynaphthalene-3,6-disulphonic acid: Similar in structure but lacks the azo linkage.
4-Amino-5-hydroxynaphthalene-2,7-disulphonic acid: Another related compound with different substitution patterns on the naphthalene rings.
Uniqueness
2-((8-Amino-1-hydroxy-3,6-disulpho-2-naphthyl)azo)naphthalene-1,5-disulphonic acid is unique due to its azo linkage, which imparts distinct color properties and reactivity. This makes it particularly valuable in dye synthesis compared to its non-azo counterparts .
Propiedades
Número CAS |
57583-83-2 |
|---|---|
Fórmula molecular |
C20H15N3O13S4 |
Peso molecular |
633.6 g/mol |
Nombre IUPAC |
5-amino-3-[(1,5-disulfonaphthalen-2-yl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C20H15N3O13S4/c21-13-8-10(37(25,26)27)6-9-7-16(39(31,32)33)18(19(24)17(9)13)23-22-14-5-4-11-12(20(14)40(34,35)36)2-1-3-15(11)38(28,29)30/h1-8,24H,21H2,(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36) |
Clave InChI |
GAUPYFDEVHTURJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=C2S(=O)(=O)O)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)N)O)C(=C1)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















